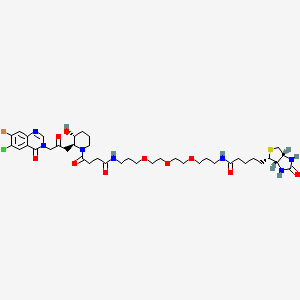

Biotin-PEG3-amide-C2-CO-Halofuginone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C40H57BrClN7O10S |

|---|---|

Poids moléculaire |

943.3 g/mol |

Nom IUPAC |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-[3-[[4-[(2S,3R)-2-[3-(7-bromo-6-chloro-4-oxoquinazolin-3-yl)-2-oxopropyl]-3-hydroxypiperidin-1-yl]-4-oxobutanoyl]amino]propoxy]ethoxy]ethoxy]propyl]pentanamide |

InChI |

InChI=1S/C40H57BrClN7O10S/c41-28-22-30-27(21-29(28)42)39(55)48(25-45-30)23-26(50)20-32-33(51)6-3-13-49(32)37(54)10-9-36(53)44-12-5-15-58-17-19-59-18-16-57-14-4-11-43-35(52)8-2-1-7-34-38-31(24-60-34)46-40(56)47-38/h21-22,25,31-34,38,51H,1-20,23-24H2,(H,43,52)(H,44,53)(H2,46,47,56)/t31-,32-,33+,34-,38-/m0/s1 |

Clé InChI |

STZBOEYXCXXECB-MKSXXCPVSA-N |

SMILES isomérique |

C1C[C@H]([C@@H](N(C1)C(=O)CCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)CC(=O)CN4C=NC5=CC(=C(C=C5C4=O)Cl)Br)O |

SMILES canonique |

C1CC(C(N(C1)C(=O)CCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)CC(=O)CN4C=NC5=CC(=C(C=C5C4=O)Cl)Br)O |

Origine du produit |

United States |

Foundational & Exploratory

Biotin-PEG3-amide-C2-CO-Halofuginone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Components and Presumed Structure

Biotin-PEG3-amide-C2-CO-Halofuginone is a multi-component molecule designed for specific biochemical applications. Its structure can be broken down as follows:

-

Halofuginone: The active pharmacological agent. Halofuginone is a quinazolinone alkaloid derivative known to exhibit anti-fibrotic, anti-inflammatory, and anti-cancer effects.

-

Biotin (B1667282): A vitamin with an exceptionally high affinity for avidin (B1170675) and streptavidin. This property is widely exploited in biotechnology for labeling and affinity capture.

-

PEG3 (Polyethylene Glycol): A short polyethylene (B3416737) glycol linker consisting of three ethylene (B1197577) glycol units. PEG linkers are used to increase solubility, reduce steric hindrance, and provide a flexible spacer between the biotin and the active molecule.

-

amide-C2-CO: This nomenclature suggests a linker structure containing an amide bond, a two-carbon (C2) spacer, and a carbonyl group, which connects the Halofuginone to the PEG-biotin moiety.

Based on this, the molecule is likely designed as a tool compound for research, potentially for use in pull-down assays to identify Halofuginone's binding partners or as a component of a Proteolysis Targeting Chimera (PROTAC) to induce targeted protein degradation.

Mechanism of Action of Halofuginone

Halofuginone exerts its biological effects through a dual mechanism of action:

-

Inhibition of Prolyl-tRNA Synthetase (ProRS) and Induction of the Integrated Stress Response (ISR): Halofuginone is a potent inhibitor of prolyl-tRNA synthetase (ProRS), the enzyme responsible for charging tRNA with proline. Inhibition of ProRS leads to an accumulation of uncharged tRNA, which mimics amino acid starvation and activates the General Control Nonderepressible 2 (GCN2) kinase. GCN2 then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), triggering the Integrated Stress Response (ISR). The ISR leads to a global reduction in protein synthesis and the preferential translation of stress-responsive genes, such as ATF4, ultimately impacting cell survival and proliferation.

-

Inhibition of the Transforming Growth Factor-β (TGF-β) Signaling Pathway: Halofuginone is also a well-documented inhibitor of the TGF-β signaling pathway. It achieves this by preventing the phosphorylation of Smad3, a key downstream effector in the pathway. The TGF-β pathway is critically involved in cell growth, differentiation, and the deposition of extracellular matrix. Its dysregulation is implicated in fibrosis and cancer progression.

Potential Applications in Research

The conjugation of Biotin and a PEG linker to Halofuginone suggests several potential applications in a research setting:

-

Target Identification and Validation: The biotin tag allows for the use of this compound in affinity pull-down assays coupled with mass spectrometry to identify the cellular binding partners of Halofuginone.

-

PROTAC Development: This molecule could serve as a component of a Proteolysis Targeting Chimera (PROTAC). In a PROTAC, a ligand for a target protein (in this case, Halofuginone) is linked to a ligand for an E3 ubiquitin ligase. This brings the target protein into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome. The biotin moiety could be used for detection and quantification in assay development.

Signaling Pathway Diagrams

To visualize the mechanisms of action of the Halofuginone component, the following diagrams illustrate the Integrated Stress Response and the TGF-β signaling pathway.

Representative Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound. Specific concentrations and incubation times will need to be optimized for the particular cell line and experimental setup.

Protocol 1: In Vitro Pull-Down Assay for Target Identification

Objective: To identify cellular proteins that bind to Halofuginone.

Materials:

-

This compound

-

Streptavidin-conjugated magnetic beads

-

Cell lysate from the cell line of interest

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting apparatus

-

Mass spectrometry services

Workflow:

Procedure:

-

Prepare cell lysates from control and treated cells.

-

Incubate the cell lysate with this compound for a predetermined time at 4°C.

-

Add streptavidin-conjugated magnetic beads to the lysate and incubate to allow the biotin-streptavidin interaction.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and Coomassie staining or by Western blotting for specific candidate proteins.

-

For unbiased identification, submit the eluted protein sample for analysis by mass spectrometry.

Protocol 2: Cellular Assay for PROTAC-Mediated Protein Degradation

Objective: To assess the ability of a Halofuginone-based PROTAC to degrade a target protein. (This protocol assumes the synthesis of a complete PROTAC molecule where this compound is conjugated to an E3 ligase ligand).

Materials:

-

Halofuginone-based PROTAC

-

Cell line expressing the target protein

-

DMSO (vehicle control)

-

Cell lysis buffer

-

Antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

-

SDS-PAGE and Western blotting reagents

Workflow:

The Dual Functionality of Biotin-PEG Linkers in PROTAC Design: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, this guide elucidates the multifaceted role of biotin-polyethylene glycol (PEG) linkers in the design and application of Proteolysis Targeting Chimeras (PROTACs). Far from being a mere passive connector, the linker is a critical determinant of a PROTAC's efficacy, dictating its solubility, cell permeability, and the geometry of the crucial ternary complex. The incorporation of a biotin-PEG linker imparts unique functionalities, serving a dual purpose: as a targeting moiety for selective delivery to cancer cells and as a versatile handle for essential biochemical and cellular assays.

Core Principles of Biotin-PEG Linkers in PROTACs

A PROTAC is a heterobifunctional molecule comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[1]

The PEG component of the linker is primarily responsible for improving the physicochemical properties of the PROTAC. Its hydrophilic nature enhances aqueous solubility, a common challenge for large and often lipophilic PROTAC molecules.[2] The flexibility of the PEG chain is also crucial for allowing the two ligands to adopt an optimal orientation for the formation of a productive ternary complex.[3]

The biotin (B1667282) moiety introduces two key functionalities:

-

Targeted Drug Delivery: Biotin receptors, particularly the sodium-dependent multivitamin transporter (SMVT), are overexpressed on the surface of various cancer cells to meet their high demand for this vitamin for rapid proliferation.[4][5] This differential expression can be exploited to achieve targeted delivery of biotin-conjugated PROTACs to tumor cells, potentially increasing their therapeutic index and reducing off-target toxicity.[4]

-

Biochemical and Cellular Assay Handle: The high-affinity interaction between biotin and avidin (B1170675) (or streptavidin) is a cornerstone of many biological assays.[6] A biotinylated PROTAC can be readily used for a variety of experimental applications, including pull-down assays, proximity-labeling studies (e.g., BioID), and cellular uptake quantification.[7]

Data Presentation: The Functional Advantages of Biotin-PEG Linkers

The following tables summarize the qualitative and conceptual quantitative advantages conferred by biotin-PEG linkers in PROTAC design. Direct quantitative comparisons of degradation efficiency (DC50, Dmax) between biotinylated and non-biotinylated PROTACs are limited in publicly available literature and would be highly dependent on the specific target and cell line.

| Function | Parameter | Advantage of Biotin-PEG Linker | Supporting Rationale |

| Targeted Delivery | Cellular Uptake | Enhanced in biotin receptor-overexpressing cells | Biotin-mediated endocytosis leads to higher intracellular concentrations in target cells.[8][9] |

| Therapeutic Index | Potentially Increased | Selective delivery to cancer cells could reduce exposure and toxicity to healthy tissues.[4] | |

| Target Engagement | Potentially Increased in Target Cells | Higher intracellular concentration can lead to greater engagement of the POI. | |

| Biochemical/Cellular Assays | Proximity Labeling (BioID) | Enables identification of PROTAC-induced protein-protein interactions | The biotin moiety serves as a reactive handle for biotin ligases in proximity-dependent assays.[7] |

| Cellular Uptake Quantification | Facilitates accurate measurement | Biotinylated PROTACs can be purified from cell lysates using streptavidin beads for quantification by methods like mass spectrometry. | |

| Ternary Complex Analysis | Can be used as an affinity tag | The biotin tag allows for immobilization on streptavidin-coated surfaces for biophysical analysis like SPR or BLI. |

| Component | Property | Contribution to PROTAC Efficacy |

| Biotin | High affinity for biotin receptors | Facilitates targeted delivery to cancer cells.[4] |

| High affinity for avidin/streptavidin | Serves as a versatile handle for a wide range of biochemical assays.[6] | |

| PEG | Hydrophilicity | Increases aqueous solubility of the PROTAC molecule.[2] |

| Flexibility | Allows for optimal orientation of the POI and E3 ligase for efficient ternary complex formation.[3] | |

| Biocompatibility | Generally well-tolerated in biological systems. |

Experimental Protocols

This protocol provides a general framework for the synthesis of a biotin-PEG-PROTAC, for example, by conjugating a biotin-PEG-azide to an alkyne-functionalized warhead targeting the protein of interest, which is already linked to an E3 ligase ligand (e.g., for CRBN or VHL).

Materials:

-

Alkyne-functionalized POI ligand-linker-E3 ligase ligand construct

-

Biotin-PEG-Azide

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Solvent system (e.g., DMF/water or t-BuOH/water)

-

Analytical and preparative HPLC

-

Mass spectrometer

Procedure:

-

Dissolve the alkyne-functionalized PROTAC precursor in the chosen solvent system.

-

Add Biotin-PEG-Azide in a slight molar excess (e.g., 1.1 to 1.5 equivalents).

-

Prepare fresh solutions of CuSO4 and sodium ascorbate in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution.

-

Stir the reaction at room temperature and monitor its progress by LC-MS.

-

Upon completion, quench the reaction (e.g., with a small amount of EDTA solution).

-

Purify the crude product using preparative HPLC.

-

Lyophilize the pure fractions to obtain the final biotin-PEG-PROTAC conjugate.

-

Confirm the identity and purity of the final product by high-resolution mass spectrometry and analytical HPLC.

This protocol is to assess the degradation of the target protein in cells treated with the biotin-PEG-PROTAC.

Materials:

-

Relevant cell line (e.g., one overexpressing the target protein and, for targeting studies, the biotin receptor)

-

Biotin-PEG-PROTAC

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Treat the cells with a dose-response of the biotin-PEG-PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 18-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Repeat the antibody incubation steps for the loading control.

-

-

Detection and Analysis:

-

Detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of degradation relative to the vehicle control.

-

Plot the dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

-

This protocol aims to compare the uptake of a biotin-PEG-PROTAC in cells with high and low biotin receptor expression.

Materials:

-

Cancer cell line with high biotin receptor expression (e.g., HeLa, A549)[8]

-

Cell line with low or no biotin receptor expression (e.g., HEK293T)[10]

-

Biotin-PEG-PROTAC

-

Free biotin

-

Cell culture medium

-

PBS

-

Streptavidin-coated beads

-

Lysis buffer

-

MALDI-TOF mass spectrometer or other quantitative analytical instrument

Procedure:

-

Cell Seeding: Seed both cell lines in parallel.

-

Competition Assay (Control): For the high-expressing cell line, pre-incubate a set of wells with a high concentration of free biotin for 30-60 minutes to saturate the biotin receptors.

-

PROTAC Incubation: Treat all cells (with and without biotin pre-incubation) with a fixed concentration of the biotin-PEG-PROTAC for a defined period (e.g., 4 hours).

-

Cell Harvesting and Lysis:

-

Wash the cells thoroughly with ice-cold PBS to remove any unbound PROTAC.

-

Lyse the cells.

-

-

Purification of Internalized PROTAC:

-

Incubate the cell lysates with streptavidin-coated beads to capture the biotinylated PROTAC.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the captured PROTAC from the beads.

-

-

Quantification: Analyze the amount of eluted PROTAC using a sensitive analytical method like MALDI-TOF MS.

-

Data Analysis: Compare the amount of internalized PROTAC between the high and low biotin receptor-expressing cell lines. A significantly higher uptake in the high-expressing line, which is reduced by pre-incubation with free biotin, indicates biotin-receptor-mediated uptake.

Mandatory Visualization

Caption: The general mechanism of action for a PROTAC, leading to targeted protein degradation.

Caption: Biotin-mediated targeted delivery of a PROTAC to a cancer cell.

Caption: A typical experimental workflow for the design and evaluation of biotin-PEG-PROTACs.

Conclusion

Biotin-PEG linkers offer a unique and powerful dual functionality in the design of PROTACs. The PEG component provides essential benefits in terms of solubility and flexibility, which are critical for the overall efficacy of the degrader. The biotin moiety serves as both a potential targeting ligand for selective delivery to cancer cells and an indispensable tool for a wide array of biochemical and cellular assays. This dual role makes biotin-PEG linkers a valuable component in the toolkit of researchers and drug developers working to advance the field of targeted protein degradation. Further research, particularly direct comparative studies, will continue to elucidate the precise quantitative impact of biotinylation on PROTAC performance and therapeutic potential.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in biotin-based therapeutic agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biotin-Tagged Polysaccharide Vesicular Nanocarriers for Receptor-Mediated Anticancer Drug Delivery in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A proximity biotinylation-based approach to identify protein-E3 ligase interactions induced by PROTACs and molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Probing biotin receptors in cancer cells with rationally designed fluorogenic squaraine dimers - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Protein Targets of Halofuginone-Based PROTACs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halofuginone (B1684669), a derivative of the natural alkaloid febrifugine (B1672321), has garnered significant interest for its therapeutic potential in fibrotic diseases and cancer. Its primary mechanism of action involves the inhibition of prolyl-tRNA synthetase (EPRS), which subsequently triggers the amino acid starvation response (AAR) and modulates critical signaling pathways, including Transforming Growth Factor-β (TGF-β). The specificity of Halofuginone for EPRS presents a compelling rationale for its development as a warhead for Proteolysis Targeting Chimeras (PROTACs). A Halofuginone-based PROTAC could potentially induce the targeted degradation of EPRS, offering a novel therapeutic modality with enhanced potency and selectivity. This technical guide explores the foundational knowledge required to investigate the protein targets of hypothetical Halofuginone-based PROTACs, detailing the underlying biological pathways, experimental methodologies for target identification and validation, and quantitative analysis of protein degradation.

Introduction to Halofuginone and PROTAC Technology

Halofuginone is a small molecule that has been extensively studied for its anti-fibrotic, anti-inflammatory, and anti-cancer properties.[1][2] Its primary molecular target is glutamyl-prolyl-tRNA synthetase (EPRS), a bifunctional enzyme essential for protein synthesis.[3][4] By binding to the prolyl-tRNA synthetase active site, Halofuginone competitively inhibits the charging of tRNA with proline.[5] This inhibition mimics a state of proline starvation, leading to the activation of the GCN2 kinase and the subsequent phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key event in the AAR pathway.[6][7] The AAR, in turn, influences a cascade of downstream cellular processes, including the inhibition of TGF-β signaling and the differentiation of Th17 cells, both of which are implicated in the pathogenesis of fibrosis and various cancers.[2][8]

PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[9] They consist of three components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[9] By forming a ternary complex between the POI and the E3 ligase, a PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This technology offers a powerful approach to target proteins that have been traditionally considered "undruggable."

The development of a Halofuginone-based PROTAC would leverage the known interaction between Halofuginone and EPRS. By conjugating Halofuginone to an E3 ligase ligand, it is hypothesized that the resulting PROTAC could selectively target EPRS for degradation, providing a novel and potentially more potent therapeutic strategy compared to simple inhibition.

Core Signaling Pathways

Understanding the signaling pathways modulated by Halofuginone is crucial for designing and interpreting experiments aimed at investigating Halofuginone-based PROTACs.

Amino Acid Response (AAR) Pathway

The inhibition of EPRS by Halofuginone leads to an accumulation of uncharged prolyl-tRNA, which is sensed by the GCN2 kinase. Activated GCN2 phosphorylates eIF2α, which in turn globally reduces protein synthesis but paradoxically upregulates the translation of specific mRNAs, such as that of the transcription factor ATF4. ATF4 then drives the expression of genes involved in amino acid synthesis and transport to restore cellular homeostasis.[10][11]

References

- 1. Inhibition of TGF-β signaling with halofuginone can enhance the antitumor effect of irradiation in Lewis lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Halofuginone inhibits TGF-β/BMP signaling and in combination with zoledronic acid enhances inhibition of breast cancer bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Halofuginone inhibits TH17 cell differentiation by activating the amino acid starvation response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amelioration of radiation-induced fibrosis: inhibition of transforming growth factor-beta signaling by halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Amino acid response - Wikipedia [en.wikipedia.org]

- 11. fiveable.me [fiveable.me]

An In-depth Technical Guide to the Solubility and Stability of Biotin-PEG3-amide-C2-CO-Halofuginone

This technical guide provides a comprehensive overview of the anticipated solubility and stability of Biotin-PEG3-amide-C2-CO-Halofuginone, a derivative of Halofuginone intended for research and drug development purposes.[1][2] Due to the novelty of this specific conjugate, this paper infers its physicochemical properties based on the well-documented characteristics of its constituent parts: Halofuginone and the Biotin-PEG3 linker. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Core Components and Their Influence on Physicochemical Properties

This compound is a bifunctional molecule comprising three key components:

-

Halofuginone: A quinazolinone alkaloid known for its potent biological activities, including the inhibition of collagen type I synthesis.[3]

-

Biotin (B1667282) (Vitamin B7): A vital coenzyme that exhibits a high affinity for avidin (B1170675) and streptavidin, making it a popular tool for labeling and targeting in biological research.[4]

-

PEG3 (Polyethylene Glycol) Linker: A short, hydrophilic spacer that connects the biotin and Halofuginone moieties. The process of attaching PEG chains, known as PEGylation, is a widely used strategy to enhance the solubility, stability, and pharmacokinetic properties of molecules.[5][6][7]

The amide bond connecting these components is generally stable under physiological conditions. The overall solubility and stability of the conjugate are therefore a composite of the properties of Halofuginone and the Biotin-PEG3 linker.

Solubility Profile

The solubility of this compound is predicted to be significantly influenced by the presence of the hydrophilic PEG3 linker. While Halofuginone itself has limited aqueous solubility, PEGylation is known to enhance the water solubility of conjugated molecules.[5][8]

Table 1: Predicted Solubility of this compound and its Components

| Compound/Component | Solvent | Predicted/Reported Solubility | Citation |

| This compound | Aqueous Buffers | Moderate to High | Inferred |

| DMSO, DMF | High | Inferred | |

| Halofuginone | Water | Insoluble | [9] |

| DMSO | 8 mg/mL (19.29 mM) | [9] | |

| Halofuginone hydrobromide | DMSO | Up to 50 mg/mL | [10] |

| Halofuginone hydrochloride | DMSO, Water | Soluble | [10][11] |

| Biotin-PEG3-acid | Water, DMSO, DMF | Soluble | [12] |

| Biotin-PEG3-amine | DMSO, DMF, MeOH | Soluble | [13] |

It is anticipated that the PEG3 linker will impart sufficient hydrophilic character to the conjugate, leading to improved solubility in aqueous solutions compared to the parent Halofuginone. For organic solvents, high solubility in polar aprotic solvents like DMSO and DMF is expected.

Stability Profile

The stability of this compound is crucial for its handling, storage, and experimental application. The stability of the conjugate will be governed by the intrinsic stability of Halofuginone, the Biotin-PEG3 linker, and the amide bond.

Table 2: Predicted Stability and Storage Conditions

| Compound/Component | Storage Temperature | Shelf Life (Solid) | Stability in Solution | Citation |

| This compound | -20°C | Expected to be stable for years | Aliquot and store at -80°C for long-term | Inferred |

| Halofuginone hydrochloride | -20°C | ≥ 4 years | Store at -20°C (short-term) or -80°C (long-term) in DMSO | [10][11] |

| Biotin-PEG Linkers | -20°C | Stable for months to years | Prepare fresh aqueous solutions; anhydrous stocks stable for days at -20°C | [8][14] |

Halofuginone is reported to be stable under normal conditions.[15] PEGylation is also known to enhance the stability of conjugated molecules by providing a protective hydrophilic shield.[5][16] Therefore, the conjugate is expected to have good stability when stored properly. For optimal stability in solution, it is recommended to prepare aliquots in a suitable solvent and store them at -80°C to minimize freeze-thaw cycles.

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following experimental protocols are recommended.

4.1. Solubility Determination: Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent.

-

Materials: this compound, desired solvent (e.g., phosphate-buffered saline pH 7.4, DMSO), shaker, centrifuge, HPLC system.

-

Protocol:

-

Add an excess amount of the compound to a known volume of the solvent in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm filter.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method with a standard curve.

-

4.2. Stability Assessment: Forced Degradation Study

Forced degradation studies are used to identify potential degradation pathways and to develop stability-indicating analytical methods.

-

Materials: this compound, acid (e.g., 0.1 N HCl), base (e.g., 0.1 N NaOH), oxidizing agent (e.g., 3% H₂O₂), light source (e.g., UV lamp), heating block, HPLC-MS system.

-

Protocol:

-

Prepare solutions of the compound in the desired solvent.

-

Expose the solutions to various stress conditions:

-

Acidic/Basic Hydrolysis: Add acid or base and incubate at a specific temperature (e.g., 60°C).

-

Oxidation: Add the oxidizing agent and incubate.

-

Photostability: Expose the solution to a controlled light source.

-

Thermal Stress: Incubate the solution at an elevated temperature.

-

-

At specified time points, withdraw samples and neutralize them if necessary.

-

Analyze the samples by HPLC-MS to separate and identify the parent compound and any degradation products.

-

Visualizing Key Concepts

5.1. Logical Relationship of Component Properties

The following diagram illustrates how the properties of the individual components contribute to the overall characteristics of the final conjugate.

Caption: Contribution of individual components to the conjugate's properties.

5.2. Experimental Workflow for Solubility and Stability Testing

The diagram below outlines a typical workflow for assessing the solubility and stability of a new chemical entity like this compound.

Caption: Workflow for determining solubility and stability.

5.3. Potential Signaling Pathway of Halofuginone

Halofuginone is known to inhibit the TGF-β signaling pathway by down-regulating Smad3.[9][11] This pathway is crucial in fibrosis and cancer progression.

Caption: Simplified TGF-β signaling pathway inhibited by Halofuginone.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. precisepeg.com [precisepeg.com]

- 5. creativepegworks.com [creativepegworks.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. medkoo.com [medkoo.com]

- 9. selleckchem.com [selleckchem.com]

- 10. benchchem.com [benchchem.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Biotin-PEG3-acid, 252881-76-8 | BroadPharm [broadpharm.com]

- 13. vectorlabs.com [vectorlabs.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. merck.com [merck.com]

- 16. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the role of Halofuginone in inhibiting collagen type I synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Halofuginone (B1684669), a quinazolinone alkaloid derived from the plant Dichroa febrifuga, has garnered significant attention as a potent and specific inhibitor of collagen type I synthesis. Its anti-fibrotic properties have been demonstrated in numerous preclinical and clinical studies, positioning it as a promising therapeutic agent for a range of fibrotic diseases, including scleroderma, liver cirrhosis, and pulmonary fibrosis. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning halofuginone's activity, with a focus on its dual impact on the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway and the Amino Acid Starvation Response (AAR). This document synthesizes key quantitative data, details experimental protocols for assessing its efficacy, and provides visual representations of the involved signaling cascades to support further research and drug development.

Mechanism of Action

Halofuginone exerts its inhibitory effect on collagen type I synthesis through two primary, interconnected pathways:

1.1 Inhibition of Prolyl-tRNA Synthetase and Induction of the Amino Acid Starvation Response (AAR)

The primary molecular target of halofuginone is glutamyl-prolyl-tRNA synthetase (EPRS), a bifunctional enzyme responsible for charging proline to its cognate tRNA. Halofuginone acts as a competitive inhibitor of the prolyl-tRNA synthetase (PRS) activity of EPRS, binding to the active site and preventing the attachment of proline to its tRNA. This leads to an accumulation of uncharged tRNAPro, mimicking a state of proline starvation and triggering the Amino Acid Starvation Response (AAR) pathway.

The AAR is a cellular stress response that leads to the preferential translation of specific mRNAs, including that of Activating Transcription Factor 4 (ATF4). While the precise downstream effects of the AAR on collagen transcription are still under investigation, it is a key component of halofuginone's antifibrotic action.

1.2 Inhibition of the TGF-β/Smad3 Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a central regulator of fibrosis, with TGF-β1 being a potent stimulator of collagen synthesis. Halofuginone has been shown to interfere with this pathway by specifically inhibiting the phosphorylation of Smad3, a key downstream mediator of TGF-β signaling. This inhibition is specific to Smad3, as halofuginone does not affect the activation of Smad2. By blocking Smad3 phosphorylation, halofuginone prevents its translocation to the nucleus and subsequent activation of collagen gene transcription. Some studies suggest this effect may be mediated through the activation of other signaling pathways, such as PI3K/Akt and MAPK/ERK, which can in turn suppress Smad3 phosphorylation.

Quantitative Data on Halofuginone's Inhibitory Effects

The following tables summarize the quantitative data on the inhibitory effects of halofuginone on various aspects of collagen type I synthesis and related signaling pathways.

Table 1: Inhibition of Prolyl-tRNA Synthetase by Halofuginone

| Target Enzyme | Organism/Cell Type | Inhibitory Concentration | Reference |

| Prolyl-tRNA Synthetase | Plasmodium falciparum | IC50: 11 nM | |

| Prolyl-tRNA Synthetase | Toxoplasma gondii | IC50: 5.41 nM | |

| Prolyl-tRNA Synthetase | Human | IC50: 10.65 nM |

Table 2: Inhibition of Collagen Synthesis by Halofuginone in a Cellular Context

| Cell Type | Halofuginone Concentration | Effect | Reference |

| Avian Skin Fibroblasts | 10-11 M | Attenuated [3H]proline incorporation into collagenase-digestible proteins | |

| Human Skin Fibroblasts (Normal and Scleroderma) | 10-10 M - 10-9 M | Significant reduction in collagen α1(I) gene expression and synthesis | |

| Fibroblasts | 10-8 M | Reduced level of α2(I) collagen mRNA | |

| Human Corneal Fibroblasts | Up to 10 ng/ml | Significantly reduced TGF-β-induced expression of type I collagen | |

| Keloid Fibroblasts | 50 nM | Decreased TGF-β1-induced type I procollagen (B1174764) production |

Table 3: Inhibition of TGF-β/Smad3 Signaling by Halofuginone

| Cell Type | Halofuginone Concentration | Effect | Reference |

| Fibroblasts | 10-8 M | Blocked TGF-β-induced phosphorylation and activation of Smad3 | |

| Human Corneal Fibroblasts | Up to 10 ng/ml | Reduced protein expression of Smad3 | |

| Muscle Cells | Not specified | Inhibited Smad3 phosphorylation via PI3K/Akt and MAPK/ERK pathways |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the effects of halofuginone on collagen type I synthesis.

3.1 Cell Culture and Treatment

-

Cell Lines: Primary human dermal fibroblasts, keloid fibroblasts, human corneal fibroblasts, and various animal fibroblast cell lines are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

-

Halofuginone Treatment: Halofuginone is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for specified time periods (e.g., 24-72 hours). Control cells are treated with the vehicle alone. For pro-fibrotic stimulation, cells can be co-treated with TGF-β1.

3.2 Quantification of Collagen Synthesis

-

[3H]proline Incorporation Assay: This method measures the rate of new collagen synthesis by quantifying the incorporation of radiolabeled proline into collagenase-digestible proteins.

-

Cells are incubated with [3H]proline in the presence or absence of halofuginone.

-

Proteins in the cell layer and medium are precipitated with trichloroacetic acid (TCA).

-

The protein pellet is washed and then digested with purified bacterial collagenase.

-

The radioactivity in the collagenase-digestible (collagen) and non-digestible (non-collagen protein) fractions is measured using a scintillation counter.

-

-

Western Blotting for Collagen Type I: This technique is used to quantify the amount of collagen type I protein.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for the α1 or α2 chain of collagen type I.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

-

-

Quantitative Real-Time PCR (qRT-PCR) for Collagen Type I mRNA: This method measures the expression levels of the genes encoding the α1 and α2 chains of collagen type I (COL1A1 and COL1A2).

-

Total RNA is extracted from cells using a suitable kit.

-

cDNA is synthesized from the RNA by reverse transcription.

-

qRT-PCR is performed using primers specific for COL1A1, COL1A2, and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative expression of the collagen genes is calculated using the ΔΔCt method.

-

3.3 Analysis of TGF-β/Smad3 Signaling

-

Western Blotting for Phosphorylated and Total Smad3: This method is used to assess the activation state of Smad3.

-

Cells are stimulated with TGF-β1 in the presence or absence of halofuginone.

-

Cell lysates are prepared, and protein concentrations are determined.

-

Western blotting is performed as described above, using primary antibodies specific for phosphorylated Smad3 (p-Smad3) and total Smad3.

-

The ratio of p-Smad3 to total Smad3 is calculated to determine the extent of Smad3 activation.

-

Visualizing the Molecular Pathways and Workflows

Halofuginone Derivatives in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halofuginone (B1684669), a derivative of the natural alkaloid febrifugine (B1672321) isolated from the plant Dichroa febrifuga, has garnered significant attention in the field of oncology.[1] Its potent anti-fibrotic, anti-inflammatory, and anti-angiogenic properties have prompted extensive investigation into its utility as a cancer therapeutic. This technical guide provides an in-depth exploration of halofuginone and its derivatives, focusing on their mechanisms of action, experimental evaluation, and potential for future drug development.

Core Mechanisms of Action

Halofuginone and its derivatives exert their anticancer effects through a multi-pronged approach, primarily targeting key signaling pathways and cellular processes that are critical for tumor growth and survival.

Inhibition of Transforming Growth Factor-β (TGF-β) Signaling

The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of cell growth, differentiation, and extracellular matrix (ECM) production. In many cancers, this pathway is dysregulated, promoting tumor progression, invasion, and fibrosis. Halofuginone has been shown to be a potent inhibitor of this pathway.[2][3]

Specifically, halofuginone inhibits the phosphorylation of Smad3, a key downstream mediator of TGF-β signaling.[2] This inhibition prevents the translocation of the Smad complex to the nucleus, thereby blocking the transcription of TGF-β target genes involved in collagen synthesis and fibrosis.[4]

Below is a diagram illustrating the inhibition of the TGF-β signaling pathway by halofuginone.

Inhibition of Prolyl-tRNA Synthetase and Amino Acid Starvation Response

A second critical mechanism of action for halofuginone is the inhibition of prolyl-tRNA synthetase (ProRS), an enzyme essential for protein synthesis.[1][5] By binding to the active site of ProRS, halofuginone prevents the charging of tRNA with proline, leading to an accumulation of uncharged tRNA. This mimics a state of amino acid starvation, triggering the Amino Acid Starvation Response (AAR).[2][5]

The activation of AAR leads to a global reduction in protein synthesis, which can disproportionately affect rapidly proliferating cancer cells. This mechanism also contributes to the anti-inflammatory and immunomodulatory effects of halofuginone.[2]

The following diagram illustrates the workflow of ProRS inhibition by halofuginone.

Quantitative Data on Halofuginone and its Derivatives

The following tables summarize the available quantitative data on the anticancer activity of halofuginone and its derivatives.

Table 1: In Vitro Cytotoxicity of Halofuginone (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HCT116 | Colorectal Carcinoma | 5.82 | [6] |

| SW480 | Colorectal Carcinoma | 24.83 | [6] |

| HT29 | Colorectal Adenocarcinoma | 47.61 | [6] |

| DLD-1 | Colorectal Adenocarcinoma | 60.89 | [6] |

| HepG2 | Hepatocellular Carcinoma | 72.7 | [7] |

| NCI-H460 | Lung Cancer | 70 | [8] |

| NCI-H1299 | Lung Cancer | 60 | [8] |

| AGS | Gastric Cancer | 70 | [8] |

| NCI-N87 | Gastric Cancer | 60 | [8] |

Table 2: Prolyl-tRNA Synthetase Inhibition

| Compound | Target Enzyme | IC50 / Ki | Reference |

| Halofuginone | HsProRS | Ki = 18.3 nM | [5] |

| Halofuginone | PfProRS | IC50 = 11 nM | [5] |

| Halofuginone | HsProRS | IC50 = 2.13 µM | [5] |

Table 3: Activity of Halofuginone Derivatives

| Derivative | Assay | Activity | Reference |

| MAZ1310 | Rabbit Reticulocyte Lysate Assay | No inhibitory effect | [5] |

| MAZ1442 | Rabbit Reticulocyte Lysate Assay | No inhibitory effect | [5] |

| 2S,3R isomer of Halofuginone | Rabbit Reticulocyte Lysate Assay | No activity | [5] |

Note: Data on the anticancer activity of a wide range of halofuginone derivatives is limited in publicly available literature. The provided data highlights the superior activity of the parent compound, halofuginone, in the reported assays.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer effects of halofuginone and its derivatives.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of halofuginone derivatives on cancer cell lines and to calculate the IC50 value.

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete culture medium

-

Halofuginone or its derivatives (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation with MTT: Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Western Blot Analysis for TGF-β Pathway Inhibition

Objective: To assess the effect of halofuginone derivatives on the phosphorylation of Smad3 in cancer cells.

Materials:

-

Cancer cell lines

-

6-well plates

-

Complete culture medium

-

Halofuginone or its derivatives

-

TGF-β1

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Smad3, anti-Smad3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the test compounds for a specified time, followed by stimulation with TGF-β1 for 30-60 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. After washing with TBST, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of p-Smad3 to total Smad3 and the loading control (e.g., β-actin).

Transwell Invasion Assay

Objective: To evaluate the effect of halofuginone derivatives on the invasive potential of cancer cells.

Materials:

-

Cancer cell lines

-

Transwell inserts with 8 µm pore size

-

24-well plates

-

Serum-free medium

-

Complete medium (as a chemoattractant)

-

Matrigel

-

Cotton swabs

-

Crystal violet stain

Protocol:

-

Coating of Inserts: Thaw Matrigel on ice and dilute it with cold serum-free medium. Add the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 4 hours to allow for solidification.

-

Cell Preparation: Culture cancer cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium.

-

Assay Setup: Add complete medium to the lower chamber of the 24-well plate. Add the cell suspension (containing the test compounds or vehicle) to the Matrigel-coated upper chamber.

-

Incubation: Incubate the plate for 24-48 hours at 37°C.

-

Removal of Non-invading Cells: After incubation, carefully remove the non-invading cells from the upper surface of the membrane using a cotton swab.

-

Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and then stain with crystal violet.

-

Quantification: Count the number of stained cells in several random fields under a microscope.

-

Data Analysis: Compare the number of invading cells in the treated groups to the control group.

Conclusion and Future Directions

Halofuginone has demonstrated significant potential as an anticancer agent through its multifaceted mechanisms of action, primarily the inhibition of the TGF-β signaling pathway and prolyl-tRNA synthetase. The available data, though predominantly focused on the parent compound, underscores the therapeutic promise of this class of molecules.

Future research should focus on the synthesis and evaluation of a broader range of halofuginone derivatives to establish a clear structure-activity relationship. This will be crucial for optimizing potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of novel and effective cancer therapies. Further in-vivo studies using various cancer models are also necessary to validate the preclinical efficacy of promising derivatives and to pave the way for clinical translation.

References

- 1. Halofuginone enhances the chemo-sensitivity of cancer cells by suppressing NRF2 accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental study on the inhibitory effect of Halofuginone on NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Effect of halofuginone on the inhibition of proliferation and invasion of hepatocellular carcinoma HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to PROTACs Utilizing a Biotin Tag for Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate unwanted proteins from cells.[1] Unlike traditional inhibitors that merely block the function of a target protein, PROTACs mediate the degradation of the entire protein.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[1] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[1]

The biotin (B1667282) tag has emerged as a powerful tool in the study and development of PROTACs. Its high-affinity interaction with streptavidin can be exploited for a variety of applications, including the purification of PROTAC-protein complexes, visualization of cellular uptake, and quantification of target engagement. This guide provides an in-depth overview of the core principles and methodologies for utilizing biotin-tagged PROTACs in research and drug development.

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTACs hijack the cell's natural ubiquitin-proteasome system to induce the degradation of a target protein. The process begins with the PROTAC molecule simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to catalyze the attachment of ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, and the PROTAC molecule is released to repeat the cycle.

Synthesis of Biotinylated PROTACs

The synthesis of a biotinylated PROTAC typically involves a multi-step process where the target-binding ligand, the E3 ligase-binding ligand, and a biotinylated linker are coupled together. A common strategy is to use "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for its high efficiency and specificity. This involves synthesizing a precursor of one of the ligands or the linker with an azide (B81097) or alkyne functional group, which then reacts with the corresponding functional group on the other component.

For example, a pomalidomide (B1683931) derivative, a common E3 ligase ligand, can be functionalized with an azide-terminated linker. This can then be "clicked" to a target-binding ligand that has been modified with an alkyne group. The biotin moiety is typically incorporated into the linker. Commercially available biotin-PEG-azide linkers are frequently used for this purpose.[2][3][4][5][6]

Experimental Protocol: Synthesis of a Pomalidomide-Based Biotinylated PROTAC via Click Chemistry

This protocol provides a general framework. Specific reaction conditions may need to be optimized for different ligands and linkers.

Materials:

-

Pomalidomide

-

1,5-Dibromopentane

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Sodium azide (NaN₃)

-

Biotin-PEG-alkyne linker

-

Target protein ligand with an azide or alkyne functional group for click chemistry

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Synthesis of Pomalidomide-C5-Br:

-

To a solution of pomalidomide in DMF, add potassium carbonate and 1,5-dibromopentane.[7]

-

Stir the reaction mixture at 60°C for 12 hours.[7]

-

After cooling, dilute with water and extract with DCM.[7]

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.[7]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[7]

-

Purify the crude product by silica gel column chromatography to obtain N-(5-bromopentyl)-pomalidomide.[7]

-

-

Synthesis of Pomalidomide-C5-Azide:

-

Dissolve the N-(5-bromopentyl)-pomalidomide in DMF and add sodium azide.

-

Stir the reaction at room temperature overnight.

-

Purify the product to yield pomalidomide-C5-azide.[7]

-

-

Click Chemistry Reaction:

-

Dissolve the alkyne-modified target ligand and the pomalidomide-C5-azide in a suitable solvent system (e.g., t-BuOH/H₂O).

-

Add a freshly prepared solution of copper(II) sulfate and sodium ascorbate.

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Purify the final biotinylated PROTAC product using column chromatography or preparative HPLC.

-

Detection and Quantification of Biotinylated PROTACs

The biotin tag enables a variety of methods for the detection and quantification of PROTACs and their effects on target proteins.

Biotin-PROTAC Pull-Down Assay followed by Western Blot

This is a fundamental technique to confirm the formation of the ternary complex (PROTAC-Target Protein-E3 Ligase) and to identify the components of this complex.

Experimental Protocol: Biotin-PROTAC Pull-Down and Western Blot

Materials:

-

Cells treated with biotinylated PROTAC or vehicle control

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Binding/Wash buffer (e.g., TBST)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Primary antibodies against the target protein and E3 ligase

-

HRP-conjugated secondary antibody

-

Streptavidin-HRP for detecting biotinylated proteins

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis:

-

Pull-Down:

-

Equilibrate the streptavidin magnetic beads with lysis buffer.[8]

-

Incubate the cell lysate with the equilibrated beads for 2-4 hours at 4°C with gentle rotation.[9]

-

Pellet the beads using a magnetic rack and discard the supernatant.[8]

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.[11]

-

-

Elution and Western Blot:

-

Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[1][12]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[1]

-

Incubate the membrane with primary antibodies against the target protein and the recruited E3 ligase overnight at 4°C.[1]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

To detect the biotinylated PROTAC itself or biotinylated proteins, incubate the membrane with Streptavidin-HRP.

-

Wash the membrane and detect the signal using a chemiluminescent substrate.[1]

-

Cellular Uptake Assays

Determining the intracellular concentration of a PROTAC is crucial for understanding its efficacy. The biotin tag can facilitate the quantification of cellular uptake.

Experimental Protocol: Quantification of Biotinylated PROTAC Uptake by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and quantitative method for measuring the intracellular concentration of small molecules.

Materials:

-

Cells treated with a known concentration of biotinylated PROTAC

-

Ice-cold PBS

-

Acetonitrile:methanol solution with an internal standard[13]

-

UPLC-MS/MS system

Procedure:

-

Sample Preparation:

-

After treating cells with the biotinylated PROTAC, wash them thoroughly with ice-cold PBS to remove any unbound PROTAC.

-

Lyse the cells and precipitate the proteins using a cold acetonitrile:methanol solution containing a suitable internal standard.[13]

-

Centrifuge to pellet the precipitated protein and collect the supernatant containing the PROTAC.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant into the UPLC-MS/MS system.

-

Develop a separation method using an appropriate column and mobile phase gradient to resolve the PROTAC from other cellular components.

-

Set up the mass spectrometer to detect the specific mass-to-charge ratio (m/z) of the parent PROTAC molecule and a specific fragment ion (Selected Reaction Monitoring or SRM).

-

Quantify the amount of PROTAC in the sample by comparing its peak area to that of the internal standard and a standard curve generated with known concentrations of the PROTAC.[13][14]

-

Quantitative Data Analysis

The efficacy of a PROTAC is typically characterized by its DC₅₀ (concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of protein degradation).[15] Binding affinities (Kd, IC₅₀) of the PROTAC to the target protein and the E3 ligase are also critical parameters.

Table 1: Quantitative Data for Exemplary Biotinylated PROTACs

| PROTAC Target | E3 Ligase Recruited | Cell Line | DC₅₀ | Dₘₐₓ | Binding Affinity (Kd/IC₅₀) | Reference |

| BRD4 | CRBN | Burkitt's Lymphoma (BL) | < 1 nM | Not Reported | Not Reported | [16] |

| BRD4 | VHL | H661, H838 | 8 nM, 23 nM | Complete at 100 nM | Not Reported | [17] |

| BTK | CRBN | MOLM-14 | 6.6 nM | >90% | BTK Kd: 3.0-6.4 nM; CRBN Kd: 1.5-4.2 µM | [18][19] |

| IRAK4 | VHL | PBMCs | ~3 µM | ~50% | IRAK4 Kd: Not Reported | [20][21][22] |

| HDAC8 | CRBN | K562 | 147 nM | 93% | Not Reported | [23] |

Note: The data presented are compiled from various sources and specific experimental conditions may vary. Direct comparison between different studies should be made with caution.

Conclusion

The incorporation of a biotin tag into PROTAC molecules provides a versatile and powerful tool for researchers in the field of targeted protein degradation. From facilitating the confirmation of the fundamental mechanism of ternary complex formation to enabling the precise quantification of cellular uptake and target engagement, biotinylated PROTACs are instrumental in accelerating the discovery and development of this promising new class of therapeutics. The detailed protocols and data provided in this guide serve as a comprehensive resource for scientists and professionals working to harness the potential of PROTAC technology.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Diazo Biotin-PEG3-azide | Biotin-PEG linker | CAS# 1339202-33-3 | InvivoChem [invivochem.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. benchchem.com [benchchem.com]

- 8. neb.com [neb.com]

- 9. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. lcms.cz [lcms.cz]

- 14. sciex.com [sciex.com]

- 15. benchchem.com [benchchem.com]

- 16. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. biorxiv.org [biorxiv.org]

- 19. mengwanglab.org [mengwanglab.org]

- 20. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Targeting IRAK4 for Degradation with PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Biotin-PEG3-amide-C2-CO-Halofuginone in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halofuginone (B1684669), a derivative of the natural alkaloid febrifugine, is a small molecule inhibitor with well-documented anti-fibrotic, anti-inflammatory, and anti-cancer properties. Its primary mechanisms of action involve the inhibition of Smad3 phosphorylation, a key step in the Transforming Growth Factor-beta (TGF-β) signaling pathway, and the inhibition of prolyl-tRNA synthetase (ProRS), which leads to an amino acid starvation response (AAR).[1][2] The compound Biotin-PEG3-amide-C2-CO-Halofuginone is a modified version of Halofuginone featuring a biotin (B1667282) tag linked via a polyethylene (B3416737) glycol (PEG) spacer. This modification enables a range of applications, including affinity purification of target proteins, visualization of the molecule's localization within cells, and potential use in targeted drug delivery systems.

The biotin-PEG linker is designed to increase the aqueous solubility of the molecule and provide a flexible spacer to minimize steric hindrance between Halofuginone and its biological targets.[3][4] However, as with any modification, it is crucial to empirically determine the optimal working concentration, as the linker may influence the compound's biological activity.

These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, covering everything from preparation of stock solutions to detailed experimental protocols and data interpretation.

Data Presentation

Table 1: Recommended Concentration Ranges for Halofuginone-Based Assays

| Assay Type | Cell Type | Effective Concentration Range (of Halofuginone) | Incubation Time | Reference |

| Inhibition of Collagen Synthesis | Fibroblasts (e.g., NIH/3T3, primary human dermal fibroblasts) | 0.1 nM - 100 nM | 48 - 72 hours | [5] |

| Inhibition of Smad3 Phosphorylation | Epithelial cells (e.g., NMuMg) | ~100 nM | 1 - 24 hours | [5] |

| Inhibition of Cell Proliferation (IC50) | Various Cancer Cell Lines (e.g., HCT116, SW480, HepG2) | 5 nM - 100 nM | 48 - 72 hours | [6] |

| Induction of Apoptosis | Colorectal Cancer Cells | 50 nM - 100 nM | 12 - 24 hours | [6] |

| Inhibition of T cell Proliferation | Murine Splenocytes | 2 nM - 16 nM | Not Specified | [7] |

Note: The concentrations in the table above are for unconjugated Halofuginone. For this compound, it is recommended to perform a dose-response experiment starting with a similar concentration range (e.g., 1 nM to 500 nM) to determine the optimal concentration for your specific cell line and experimental conditions.

Table 2: Stock Solution Preparation

| Parameter | Value |

| Compound | This compound |

| Solvent | Anhydrous, sterile Dimethyl Sulfoxide (DMSO) |

| Recommended Stock Concentration | 1-10 mM |

| Storage of Stock Solution | -20°C in small, single-use aliquots to avoid freeze-thaw cycles. |

| Final DMSO Concentration in Culture | Should not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (DMSO alone) should always be included in experiments.[8] |

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

-

Equilibrate: Allow the vial of this compound to equilibrate to room temperature before opening.

-

Reconstitution: Prepare a 1 mM or 10 mM stock solution by dissolving the compound in anhydrous, sterile DMSO.[8] For example, to make a 10 mM stock of a compound with a molecular weight of 943.34 g/mol , dissolve 9.43 mg in 1 mL of DMSO.

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes and store at -20°C.

-

Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Prepare the desired final concentrations by performing serial dilutions in pre-warmed, complete cell culture medium.

Protocol 2: General Cell Treatment

-

Cell Seeding: Plate cells at the desired density in appropriate cell culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Preparation of Treatment Media: Prepare the final concentrations of this compound and a vehicle control (same final concentration of DMSO) in fresh, pre-warmed cell culture medium.

-

Cell Treatment: Remove the existing medium from the cells and replace it with the treatment media.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

Protocol 3: Western Blot for Phospho-Smad3 Inhibition

-

Cell Treatment: Treat cells with this compound as described in Protocol 2. To stimulate the TGF-β pathway, co-treat with TGF-β1 (e.g., 5 ng/mL) for a shorter duration (e.g., 30-60 minutes) before cell lysis.

-

Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phospho-Smad3 and total Smad3. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Detection: Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an ECL substrate.

Protocol 4: Cell Viability/Proliferation Assay (e.g., MTS/CCK-8)

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 4,000-5,000 cells/well) and allow them to adhere overnight.[9]

-

Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 1 nM to 1 µM) and a vehicle control.

-

Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).

-

Assay: Add the MTS or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Analysis: Measure the absorbance at the appropriate wavelength. Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[9]

Protocol 5: Affinity Pull-Down of Target Proteins

-

Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. Lyse the cells in a non-denaturing lysis buffer.

-

Incubation with Streptavidin Beads: Incubate the cell lysates with streptavidin-conjugated magnetic beads or agarose (B213101) resin to capture the biotinylated Halofuginone and its interacting proteins.

-

Washing: Wash the beads extensively to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and identify potential interacting partners by mass spectrometry.

Mandatory Visualizations

Caption: Dual inhibitory mechanism of this compound.

Caption: General experimental workflow for using Biotin-Halofuginone.

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacokinetics of halofuginone in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biotin-PEG3-amine, 359860-27-8 | BroadPharm [broadpharm.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US5283342A - Biotinylated small molecules - Google Patents [patents.google.com]

- 7. creativepegworks.com [creativepegworks.com]

- 8. researchgate.net [researchgate.net]

- 9. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]

Application Notes and Protocols for Affinity Pull-Down Assay with a Biotinylated PROTAC

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for performing an affinity pull-down assay using a biotinylated Proteolysis Targeting Chimera (PROTAC). This powerful technique is instrumental in confirming the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), validating target engagement, and identifying off-target interactions.

Introduction

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2][3][4] A PROTAC consists of a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[3][5][6] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step for subsequent ubiquitination and degradation of the target protein by the 26S proteasome.[2][4][7]

The affinity pull-down assay described here utilizes a biotinylated PROTAC as "bait" to capture the POI and its interacting partners, including the recruited E3 ligase, from a cell lysate. The strong and specific interaction between biotin (B1667282) and streptavidin-coated beads allows for the efficient isolation of these complexes. Subsequent analysis by techniques such as Western blotting or mass spectrometry can then be used to identify the captured proteins.

Signaling Pathway: PROTAC Mechanism of Action

Caption: Mechanism of action of a biotinylated PROTAC.

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

Application Note: Western Blot Analysis of Halofuginone-Induced Signaling Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halofuginone, a derivative of the natural alkaloid febrifugine, is a small molecule inhibitor with potent anti-fibrotic, anti-inflammatory, and anti-cancer properties. Its mechanism of action involves the modulation of key signaling pathways, primarily the Transforming Growth Factor-β (TGF-β) and the Amino Acid Starvation Response (AAR) pathways. Biotin-PEG3-amide-C2-CO-Halofuginone is a biotinylated derivative of Halofuginone, designed for use in affinity-based assays such as pull-downs and visualization studies. This document provides a detailed protocol for performing Western blot analysis to investigate the effects of this compound on downstream signaling proteins.

Introduction

Halofuginone exerts its biological effects through at least two distinct mechanisms. Firstly, it inhibits the phosphorylation of Smad3, a key mediator in the TGF-β signaling cascade, which is crucial for the transcription of fibrotic genes like collagen type I.[1][2][3] This inhibition leads to a reduction in collagen synthesis and extracellular matrix deposition. Secondly, Halofuginone inhibits prolyl-tRNA synthetase (ProRS), leading to an accumulation of uncharged tRNA for proline.[1][2] This mimics amino acid starvation and activates the General Control Nonderepressible 2 (GCN2) kinase, which in turn phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), triggering the integrated stress response. This application note details the use of Western blotting to analyze changes in the phosphorylation status and total protein levels of key components of these pathways following treatment with this compound.

Key Signaling Pathways Affected by Halofuginone

Halofuginone's primary modes of action involve the TGF-β and Amino Acid Starvation Response pathways.

-

TGF-β Signaling Pathway: Halofuginone specifically inhibits the phosphorylation of Smad3, a downstream effector of the TGF-β receptor.[1][3] This prevents its translocation to the nucleus and subsequent transcription of target genes, including those involved in fibrosis.

-

Amino Acid Starvation Response (AAR): By inhibiting prolyl-tRNA synthetase, Halofuginone activates the AAR pathway.[1][2] This leads to the phosphorylation of eIF2α, which globally reduces protein synthesis but selectively upregulates the translation of stress-response proteins.

The following diagram illustrates the inhibitory effect of Halofuginone on the TGF-β signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for Western blot analysis after cell treatment with this compound.

Detailed Protocol: Western Blot Analysis

This protocol is a general guideline and may require optimization for specific cell types and targets.

1. Cell Culture and Treatment:

-

Plate cells at a suitable density in appropriate culture vessels and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound for the desired duration. Include a vehicle-treated control group.

2. Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-